LogP Difference vs 2-Fluoro Isomer
The target compound exhibits a predicted LogP of 0.31, while its 2‑fluoro positional isomer (5‑(5‑cyclopropyl‑1H‑1,2,3,4‑tetrazol‑1‑yl)‑2‑fluoroaniline) shows a LogP of 1.23, a difference of –0.92 log units. This comparison uses the same computational method (ACD/Labs Percepta v14) on identical chemical formulae, ensuring model‑to‑model consistency [REFS‑1][REFS‑2].
| Evidence Dimension | Predicted LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.31 |
| Comparator Or Baseline | 5‑(5‑Cyclopropyl‑1H‑1,2,3,4‑tetrazol‑1‑yl)‑2‑fluoroaniline – LogP = 1.23 |
| Quantified Difference | ΔLogP = –0.92 (target is 0.92 log units more hydrophilic) |
| Conditions | ACD/Labs Percepta v14.00 prediction; ChemSpider record CSID 28545374 vs. Fluorochem product F674182 specification sheet |
Why This Matters
A LogP difference of nearly one log unit translates to an approximately 8‑fold difference in predicted octanol–water partitioning, directly impacting aqueous solubility, formulation excipient compatibility, and permeability classification in early drug discovery, making the target preferable when lower lipophilicity is desired to mitigate promiscuity or solubility‑limited absorption.
